3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Overview
Description
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline is a chemical compound with the molecular formula C9H11ClN2 . It has a molecular weight of 182.65 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2/c1-6-2-3-8-7(4-6)5-9(10)12-11-8/h5-6H,2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 182.65 .Scientific Research Applications
Anticancer and Antifungal Properties
Tetrahydrocinnoline derivatives, including 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline, have been studied for their potential in anticancer and antifungal applications. Research indicates that certain compounds in this category show significant growth inhibition against specific cancer cell lines, such as Melanoma (SK-MEL-5) and Breast Cancer (T-47D). These compounds also exhibit moderate to potent antifungal activities against pathogens like A. fumigatus and C. albicans. This highlights their potential as therapeutic agents in cancer and fungal infection treatments (Shaikh et al., 2017).
Synthesis and Molecular Transformations
The compound has been a subject of interest in the field of synthetic chemistry. Various methods have been developed to synthesize and modify the tetrahydrocinnoline structure. These methods enable the creation of a range of derivatives, each with potentially unique biological activities. Such synthetic advancements are crucial for expanding the scope of medicinal chemistry and discovering new therapeutic agents (Gomaa, 2003).
Tautomerism and Physicochemical Properties
Studies have also focused on the tautomerism of this compound and related compounds. Understanding the tautomeric forms and their stability in different solvents is essential for predicting the behavior of these compounds in biological systems. This knowledge is vital for drug design, as it affects the compound's interaction with biological targets (Evans et al., 1967).
Antibacterial Properties
Some derivatives of tetrahydrocinnoline exhibit notable antibacterial activities. This suggests their potential as lead compounds for developing new antibiotics, especially in the face of rising antibiotic resistance. The structural diversity of these derivatives allows for the exploration of various mechanisms of action against bacterial pathogens (Miyamoto et al., 1995).
properties
IUPAC Name |
3-chloro-6-methyl-5,6,7,8-tetrahydrocinnoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-2-3-8-7(4-6)5-9(10)12-11-8/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIICKYDIBJHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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